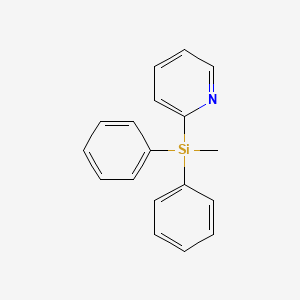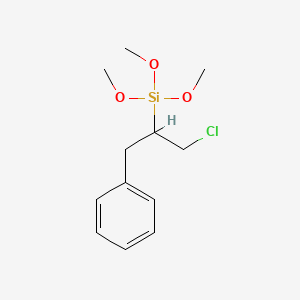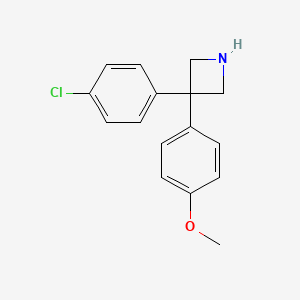
2-(Methyldiphenylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyldiphenylsilyl)pyridine is an organosilicon compound that features a pyridine ring bonded to a methyldiphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyldiphenylsilyl)pyridine typically involves the reaction of pyridine with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the pyridine acts as a nucleophile and adds to the silicon-hydrogen bond of methyldiphenylsilane. This reaction is often catalyzed by transition metals such as platinum or rhodium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste.
化学反応の分析
Types of Reactions
2-(Methyldiphenylsilyl)pyridine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silyl-substituted pyridines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(Methyldiphenylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the stabilization of metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and resins.
作用機序
The mechanism of action of 2-(Methyldiphenylsilyl)pyridine involves its interaction with molecular targets through its silicon and pyridine moieties. The silicon atom can form strong bonds with oxygen and nitrogen atoms, while the pyridine ring can coordinate with metal ions. These interactions can influence various chemical and biological pathways, making the compound useful in catalysis and drug design.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but with three methyl groups attached to the silicon atom.
2-(Diphenylsilyl)pyridine: Lacks the methyl group on the silicon atom.
2-(Phenylsilyl)pyridine: Contains only one phenyl group attached to the silicon atom.
Uniqueness
2-(Methyldiphenylsilyl)pyridine is unique due to the presence of both methyl and phenyl groups attached to the silicon atom. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications. Its ability to stabilize metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
特性
分子式 |
C18H17NSi |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
methyl-diphenyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C18H17NSi/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18-14-8-9-15-19-18/h2-15H,1H3 |
InChIキー |
SMMQINJUGIBLAF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)




![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)







